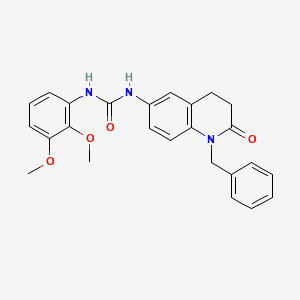

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4/c1-31-22-10-6-9-20(24(22)32-2)27-25(30)26-19-12-13-21-18(15-19)11-14-23(29)28(21)16-17-7-4-3-5-8-17/h3-10,12-13,15H,11,14,16H2,1-2H3,(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUGLAOXZXDQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea typically involves multi-step organic reactions. One common route includes the condensation of 2-oxo-1,2,3,4-tetrahydroquinoline with benzyl chloride to form the benzylated intermediate. This intermediate is then reacted with 2,3-dimethoxyphenyl isocyanate under controlled conditions to yield the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, synthesis methods, and properties of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea with related compounds:

Key Observations

- Core Structure Differences: The target compound’s tetrahydroquinolinone core distinguishes it from phthalazinone (6e) and benzodiazepinone () derivatives. These cores influence solubility, bioavailability, and target selectivity .

- Synthetic Complexity : Pd-catalyzed methods (e.g., for 6e) yield higher-melting solids (242–244°C) than aldol condensations (compound 5), suggesting differences in crystallinity and stability .

- Urea Linkage: The urea moiety in the target compound and ’s benzodiazepinone derivative provides H-bonding capacity, critical for receptor engagement. However, steric hindrance from the benzyl group in the target compound may reduce accessibility compared to less bulky analogs .

Spectroscopic and Computational Insights

- IR and NMR : and highlight IR peaks for carbonyl (1650–1750 cm⁻¹) and urea NH stretches (3200–3400 cm⁻¹), consistent with the target compound’s expected spectral features .

- DFT Applications : Studies on dimethoxyphenyl-containing analogs () suggest that DFT methods could predict UV-Vis absorption and NMR shifts for the target compound, aiding in structural validation .

Research Implications and Limitations

- Bioactivity Gaps: While analogs like 6e and benzodiazepinones have documented kinase or CNS activity, the target compound’s biological profile remains uncharacterized.

- Synthetic Challenges: The benzyl group in the tetrahydroquinolinone core may complicate purification, as seen in similar high-melting compounds (e.g., 6f, 6g in ) .

- Data Limitations : Direct experimental data (e.g., melting points, IC₅₀ values) for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core substituted with a benzyl group and a dimethoxyphenyl urea moiety. This unique structure contributes to its interactions with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C24H24N2O3 |

| Molecular Weight | 396.46 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.90 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoline core structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the dimethoxyphenyl urea moiety may enhance its binding affinity to certain proteins, leading to inhibition of enzymatic activity or modulation of receptor signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance:

- A study evaluated the efficacy of the compound against various cancer cell lines and found that it inhibited cell growth significantly at concentrations as low as 5 µM.

- In vitro assays demonstrated that the compound induces apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.

Neuroprotective Effects

The compound has also shown promise in neuroprotection:

- In a model of oxidative stress-induced neurotoxicity, it reduced cell death by approximately 70% at an optimal concentration of 10 µM.

- This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Effects on Diabetes

Another area of investigation focused on the compound's effect on insulin secretion from pancreatic β-cells under stress conditions:

- Results indicated that it improved cell viability by over 80% compared to untreated controls.

- This highlights its potential role in diabetes management by enhancing insulin secretion and protecting pancreatic cells.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Study : A comprehensive study evaluated the efficacy of the compound against various cancer cell lines, revealing significant cytotoxicity at low micromolar concentrations.

- Neuroprotection : Research demonstrated that the compound could significantly reduce neuronal death induced by oxidative stress, indicating its potential as a neuroprotective agent.

- Diabetes Research : Investigations into the effects on pancreatic β-cells showed that the compound enhances cell viability under stress conditions, suggesting therapeutic potential for diabetes.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling a tetrahydroquinoline derivative with a substituted phenylurea group. Key steps include:

- Amine-isocyanate coupling : Reacting 6-amino-1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline with 2,3-dimethoxyphenyl isocyanate under reflux in anhydrous dichloromethane or ethanol .

- Optimization strategies :

- Temperature control : Lower temperatures (0–5°C) minimize side reactions.

- Catalysts : Use of triethylamine or DMAP to accelerate urea bond formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- NMR spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., urea NH protons at δ 8.5–9.5 ppm, methoxy groups at δ 3.7–3.9 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 446.18 for C₂₇H₂₇N₃O₄) .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. What solvent systems and storage conditions are recommended to ensure compound stability?

- Solubility : DMSO or DMF for stock solutions; avoid aqueous buffers with high pH (>8) to prevent hydrolysis .

- Storage : –20°C under inert gas (argon) to prevent oxidation of the benzyl or methoxy groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2,3-dimethoxyphenyl and benzyl groups in biological activity?

- Comparative analogs : Synthesize derivatives with substituent variations (e.g., replacing dimethoxy with chloro or trifluoromethyl groups) and test in assays for cytotoxicity or enzyme inhibition .

- Methodology :

- Molecular docking : Map interactions with target proteins (e.g., kinases) using software like AutoDock Vina .

- Mutagenesis : If targeting a known enzyme (e.g., RET kinase), mutate binding site residues to assess critical interactions .

Q. How should researchers resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values across studies)?

- Assay standardization :

- Use identical cell lines (e.g., MCF-7 for breast cancer) and culture conditions (e.g., 10% FBS, 37°C/5% CO₂) .

- Validate purity via HPLC and exclude batch-to-batch variability .

- Orthogonal assays : Confirm activity with complementary methods (e.g., apoptosis via Annexin V/PI staining and caspase-3 activation) .

Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action in disease models?

- Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics to identify dysregulated pathways in treated vs. untreated cells .

- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- In vivo pharmacokinetics : LC-MS/MS quantification of plasma/tissue concentrations after oral or IV administration in rodent models .

Q. How can researchers assess the compound’s pharmacokinetic (PK) and toxicity profiles during preclinical development?

- ADMET studies :

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

- CYP inhibition : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) .

- hERG assay : Patch-clamp testing to evaluate cardiac toxicity risks .

Q. What strategies are effective for improving the compound’s bioavailability and blood-brain barrier (BBB) penetration?

- Prodrug design : Introduce ester or carbamate groups on polar moieties to enhance lipophilicity .

- Nanoparticle formulation : Encapsulate in PEGylated liposomes or PLGA nanoparticles for sustained release .

- BBB permeability assay : Use in vitro models (e.g., MDCK-MDR1 cells) to measure Papp values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.